molecular formula C14H18ClN3OS B1402538 2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride CAS No. 1229622-70-1

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Cat. No. B1402538
CAS RN: 1229622-70-1
M. Wt: 311.8 g/mol
InChI Key: AIDKFCIVUAQOQI-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride, or 2-R-1-PMT-2H-PZ-3-OH, is a synthetic compound commonly used in scientific research. It is a pyridazinone derivative that has been studied for its potential applications in a variety of fields, including medicinal chemistry, organic synthesis, and drug discovery. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-oxidant, and anti-cancer effects.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound and its derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, and tested its microbial activities. This compound exhibited moderate antimicrobial activities against various strains including E. coli, B. subtilis, and C. albicans (Ovonramwen et al., 2019).

Anti-inflammatory and Anticonvulsant Properties

The compound has shown potential in the synthesis of derivatives with anti-inflammatory and anticonvulsant properties. A study described the synthesis of piperazinylthienylpyridazine derivatives and their evaluation for anti-inflammatory activity (Refaat et al., 2007). Another research focused on the structural and electronic properties of anticonvulsant drugs, including compounds with similar structures (Georges et al., 1989).

Anticancer Activity

The compound has been used in the synthesis of analogs with potential anticancer activities. A study reported the synthesis and antiproliferative study of novel quinoline derivatives, showing considerable growth inhibition of human cancer cell lines (Harishkumar et al., 2018).

Histamine H3 Receptor Inverse Agonists

Research has been conducted on the optimization of certain compounds, leading to the identification of potent, selective histamine H3 receptor antagonists with favorable pharmacokinetic properties (Tao et al., 2012).

Analgesic and Antiparkinsonian Activities

Compounds derived from this chemical structure have been evaluated for their potential in analgesic and antiparkinsonian activities. For example, a study synthesized and evaluated various pyridine derivatives for these activities, comparing them to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).

Neuropathic Pain Treatment

The compound has been utilized in the development of σ1 receptor ligands for treating neuropathic pain. A study created a series of potent ligands, with one compound showing promising antiallodynic properties in animal models (Cao et al., 2016).

properties

IUPAC Name

2-[[(3R)-piperidin-3-yl]methyl]-6-thiophen-2-ylpyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.ClH/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11;/h2,4-6,8,11,15H,1,3,7,9-10H2;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDKFCIVUAQOQI-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CN2C(=O)C=CC(=N2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(R)-1-Piperidin-3-ylmethyl-6-thiophen-2-yl-2H-pyridazin-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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